Methyl 6-Bromo-5-methylindole-3-carboxylate
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Overview
Description
Methyl 6-Bromo-5-methylindole-3-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 6-Bromo-5-methylindole-3-carboxylate typically involves the bromination of 5-methylindole-3-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The process can be carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selective bromination at the desired position on the indole ring.
For industrial production, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Methyl 6-Bromo-5-methylindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Methyl 6-Bromo-5-methylindole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Methyl 6-Bromo-5-methylindole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 5-methylindole-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromoindole-3-carboxylate:
5-Bromoindole-3-carboxylate: Another brominated indole derivative with different substitution patterns, leading to varied reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)4-9(6)12/h3-5,13H,1-2H3 |
InChI Key |
MIKVNMUQAPCWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2C(=O)OC |
Origin of Product |
United States |
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